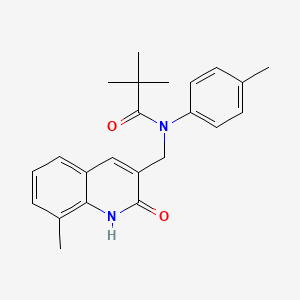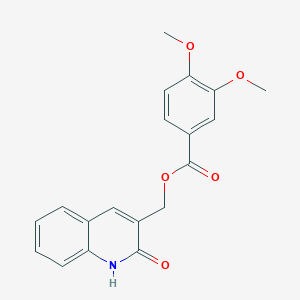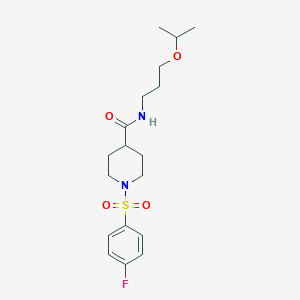
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide, also known as JNJ-1939263, is a novel and potent small molecule inhibitor of the TRPV1 ion channel. The TRPV1 ion channel is a non-selective cation channel that is activated by various physical and chemical stimuli, including heat, capsaicin, and acid. It is widely expressed in sensory neurons and plays a critical role in pain sensation and inflammation. The development of TRPV1 inhibitors has been a major focus of research in the field of pain management.
作用机制
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide acts as a competitive antagonist of the TRPV1 ion channel. It binds to the channel and prevents the activation of the channel by various stimuli, thereby reducing the influx of calcium ions and the release of neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the release of substance P and CGRP from sensory neurons in response to various stimuli. In vivo studies have shown that this compound can reduce thermal hyperalgesia, mechanical allodynia, and inflammation in various animal models.
实验室实验的优点和局限性
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of TRPV1 and can be used to study the role of TRPV1 in pain and inflammation. It has also been shown to have a good pharmacokinetic profile and can be administered orally or intravenously. However, one limitation of this compound is that it is not highly water-soluble and may require the use of solubilizing agents in some experiments.
未来方向
There are several future directions for the study of 1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide. One direction is to further investigate the mechanism of action of this compound and its effects on other ion channels and receptors. Another direction is to study the efficacy of this compound in clinical trials for the treatment of pain and inflammation. Additionally, this compound may have potential applications in other areas, such as cancer and metabolic disorders, and further research is needed to explore these possibilities.
合成方法
The synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has been described in several publications. The most common method involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(3-isopropoxypropyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound.
科学研究应用
1-((4-fluorophenyl)sulfonyl)-N-(3-isopropoxypropyl)piperidine-4-carboxamide has been extensively studied in preclinical models of pain and inflammation. In vitro studies have shown that this compound is a potent and selective inhibitor of TRPV1, with an IC50 value of 71 nM. In vivo studies have demonstrated that this compound can effectively reduce pain and inflammation in various animal models, including models of neuropathic pain, inflammatory pain, and visceral pain.
属性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O4S/c1-14(2)25-13-3-10-20-18(22)15-8-11-21(12-9-15)26(23,24)17-6-4-16(19)5-7-17/h4-7,14-15H,3,8-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYANGHTANHUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

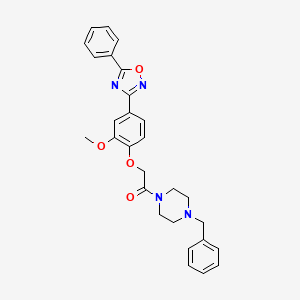

![1-[2-[(2-Chlorophenyl)methylsulfanyl]ethyl]-3-[4-(2-oxopyrrolidin-1-yl)phenyl]thiourea](/img/structure/B7699367.png)
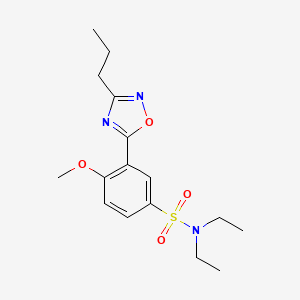
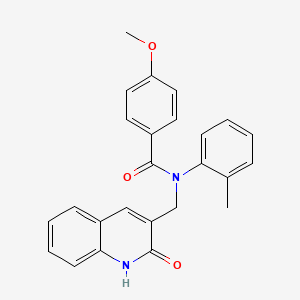


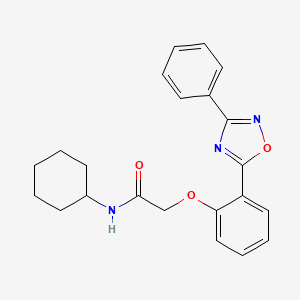

![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)
